molecular formula C25H21NO5 B2609173 methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate CAS No. 951895-88-8

methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate

Cat. No.: B2609173
CAS No.: 951895-88-8
M. Wt: 415.445
InChI Key: PNENUKVADBXNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its intricate structure, which includes a benzopyran ring system and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate can be achieved through several methods. One common approach involves the reaction of 4-methylphenylboronic acid with methyl 2-methanesulfonyloxybenzoate in the presence of a nickel catalyst (NiCl2) and triphenylphosphine (PPh3) in pyridine at 80°C . This method yields the desired ester with moderate selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and mild reaction conditions . The use of organoboron reagents and palladium catalysts in these reactions allows for the formation of carbon-carbon bonds, making it a suitable method for synthesizing complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives of the benzopyran ring.

Scientific Research Applications

Methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Additionally, the benzopyran ring system may interact with cellular receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is unique due to its combination of a benzopyran ring system and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-7-9-16(10-8-15)22-14-18-13-17(11-12-19(18)25(29)31-22)23(27)26-21-6-4-3-5-20(21)24(28)30-2/h3-13,22H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNENUKVADBXNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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